1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as CPTIQ, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride works by inhibiting the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may help to increase the levels of dopamine in the brain, which could potentially improve symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can have a number of biochemical and physiological effects, including the inhibition of MAO-B activity, the increase of dopamine levels in the brain, and the potential to improve symptoms of Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several advantages for use in lab experiments, including its ability to inhibit MAO-B activity and increase dopamine levels in the brain. However, there are also limitations to its use, including potential side effects and the need for further research to fully understand its effects.
Future Directions
There are several future directions for research on 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, including further studies on its potential use as a treatment for Parkinson's disease, as well as its potential use in other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its potential side effects.
Synthesis Methods
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions or the use of enzymes to catalyze the formation of the compound.
Scientific Research Applications
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential use in various scientific research applications, including as a potential treatment for Parkinson's disease. Studies have shown that 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride may help to increase the levels of dopamine in the brain, which could potentially improve symptoms of Parkinson's disease.
properties
IUPAC Name |
1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2.ClH/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11;/h3-6,9-10,17,19H,7-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFYITZZJQASAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)Cl)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656556 |
Source
|
Record name | 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
10268-27-6 |
Source
|
Record name | 1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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